molecular formula C15H18N4O2 B13001504 Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B13001504
M. Wt: 286.33 g/mol
InChI Key: YJKRLAWECNNSCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound featuring a pyrrolo[3,4-c]pyrazole core substituted with a 3-amino group, 6,6-dimethyl groups, and a benzyl carbamate moiety. Its synthesis typically involves multi-step reactions, including condensation and hydrolysis, as seen in intermediates like tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate .

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

benzyl 3-amino-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C15H18N4O2/c1-15(2)12-11(13(16)18-17-12)8-19(15)14(20)21-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H3,16,17,18)

InChI Key

YJKRLAWECNNSCD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CN1C(=O)OCC3=CC=CC=C3)C(=NN2)N)C

Origin of Product

United States

Preparation Methods

The synthesis of Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing an amino group and a carbonyl group can undergo cyclization in the presence of a suitable catalyst to form the pyrazole ring. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial production methods may involve more efficient and scalable processes, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance the yield and purity of the final product while reducing the reaction time and energy consumption .

Chemical Reactions Analysis

Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Stereochemistry

Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
  • Structure: Lacks the 3-amino group and has a single methyl group at position 6.
  • Molecular Formula : C₁₄H₁₅N₃O₂ (MW: 257.29) .
  • Key Differences: The absence of the 3-amino group likely reduces hydrogen-bonding capacity, impacting biological activity.
(S)- and (R)-Benzyl 3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
  • Structure : Methyl groups at positions 3 and 6, with stereochemistry specified as (S) or (R).
  • Molecular Formula : C₁₅H₁₇N₃O₂ (MW: 271.31) .
  • Key Differences : Stereochemistry influences receptor binding; the (S)-enantiomer may exhibit distinct pharmacokinetic properties compared to the (R)-form .
tert-Butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
  • Structure : Replaces benzyl with a tert-butyl group.
  • Molecular Formula : C₁₂H₂₀N₄O₂ (MW: 252.31) .

Physicochemical Properties

Compound Name Molecular Weight Key Substituents Solubility (Predicted) Lipophilicity (clogP)*
Target Compound 265.30† 3-NH₂, 6,6-(CH₃)₂, benzyl Moderate ~2.5
Benzyl 6-methyl analogue 257.29 6-CH₃ Low ~2.8
(S)-3,6-dimethyl analogue 271.31 3-CH₃, 6-CH₃ Low ~3.1
tert-Butyl derivative 252.31 3-NH₂, 6,6-(CH₃)₂, tert-butyl Very low ~3.5

*Estimated based on substituent contributions. †Calculated from molecular formula.

Biological Activity

Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a complex arrangement of nitrogen-containing rings, which contributes to its biological activity. The molecular formula is C16H19N5O2C_{16}H_{19}N_{5}O_{2}, with a molecular weight of approximately 313.354 g/mol. Its LogP value indicates moderate lipophilicity, which is crucial for membrane permeability and bioavailability.

Pharmacological Properties

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies indicate that derivatives of pyrazole compounds possess significant antibacterial and antifungal properties. For instance, compounds derived from similar scaffolds have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of pyrazole derivatives. For example, certain compounds demonstrated a reduction in tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels in vitro . this compound is hypothesized to exhibit similar effects due to its structural characteristics.
  • Anticancer Activity : The compound's ability to inhibit cancer cell proliferation has been explored. Pyrazole derivatives have been linked to the inhibition of key signaling pathways involved in cancer progression .

The biological activity of this compound is primarily mediated through:

  • Enzyme Inhibition : The compound can interact with specific enzymes, inhibiting their activity through competitive or non-competitive mechanisms. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme's active site .
  • Receptor Modulation : It may also modulate receptor activity by binding to various receptors involved in inflammation and pain pathways.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
5-(tert-butyl) 1-ethyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate hydrochloride Anti-inflammatoryEnzyme inhibition
1H-Pyrazolo[3,4-b]pyridines AnticancerReceptor modulation
Phenylbutazone Anti-inflammatoryCOX inhibition

The unique substitution pattern of this compound differentiates it from these compounds and may enhance its biological efficacy.

Study on Anti-inflammatory Activity

In a recent study published in PubMed Central, researchers synthesized various pyrazole derivatives and tested their anti-inflammatory effects. Compounds similar to this compound exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

Anticancer Potential

Another study focused on the anticancer properties of pyrazole derivatives showed that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.